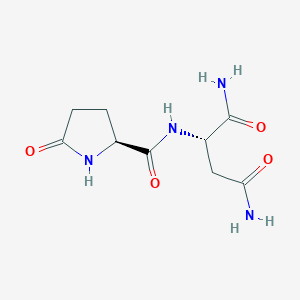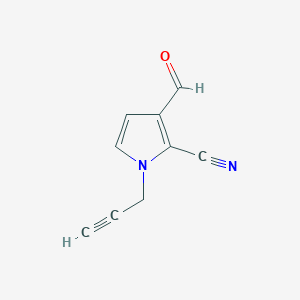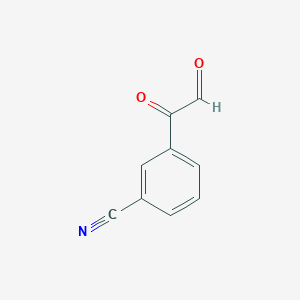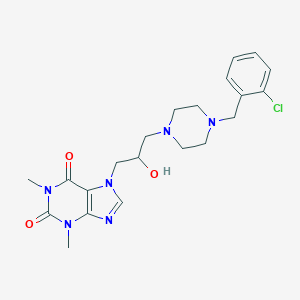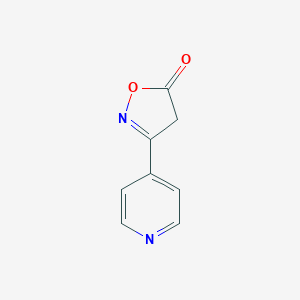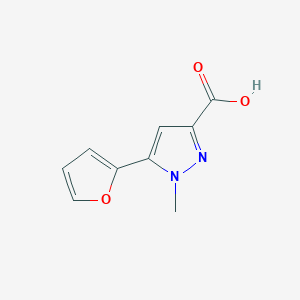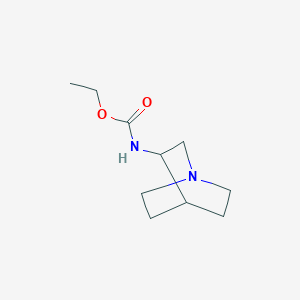
3-Quinuclidinecarbamic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinuclidinecarbamic acid, ethyl ester, also known as QNEt, is an organic compound that belongs to the class of quinuclidines. It is synthesized from quinuclidine, a bicyclic amine with a five-membered ring, and ethyl chloroformate, an ester of chloroformic acid. QNEt has been extensively studied for its potential use as a cholinergic agonist, a compound that activates the cholinergic system in the brain. In
Mechanism Of Action
3-Quinuclidinecarbamic acid, ethyl ester acts as a cholinergic agonist by binding to and activating muscarinic acetylcholine receptors. The activation of these receptors leads to an increase in intracellular calcium, which triggers downstream signaling pathways that are involved in cognitive processes. 3-Quinuclidinecarbamic acid, ethyl ester has also been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, leading to an increase in acetylcholine levels in the brain.
Biochemical And Physiological Effects
3-Quinuclidinecarbamic acid, ethyl ester has been shown to improve cognitive function in animal models and humans. In animal models, 3-Quinuclidinecarbamic acid, ethyl ester has been found to enhance learning and memory and improve spatial memory. In humans, 3-Quinuclidinecarbamic acid, ethyl ester has been found to improve cognitive performance in tasks such as attention, working memory, and verbal fluency. 3-Quinuclidinecarbamic acid, ethyl ester has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
3-Quinuclidinecarbamic acid, ethyl ester is a relatively simple compound to synthesize and can be easily obtained in a laboratory setting. 3-Quinuclidinecarbamic acid, ethyl ester has been extensively studied for its potential as a cholinergic agonist, and its mechanism of action is well understood. However, the use of 3-Quinuclidinecarbamic acid, ethyl ester in lab experiments is limited by its potential toxicity and lack of selectivity for muscarinic acetylcholine receptors. 3-Quinuclidinecarbamic acid, ethyl ester has also been found to have a short half-life, which limits its therapeutic potential.
Future Directions
Future research on 3-Quinuclidinecarbamic acid, ethyl ester could focus on improving its selectivity for muscarinic acetylcholine receptors and reducing its potential toxicity. 3-Quinuclidinecarbamic acid, ethyl ester could also be used as a tool for studying the cholinergic system and its role in cognitive processes. Further studies could explore the potential therapeutic applications of 3-Quinuclidinecarbamic acid, ethyl ester for neurodegenerative disorders such as Alzheimer's disease. Additionally, 3-Quinuclidinecarbamic acid, ethyl ester could be used as a starting point for the development of novel cholinergic agonists with improved selectivity and therapeutic potential.
Synthesis Methods
The synthesis of 3-Quinuclidinecarbamic acid, ethyl ester involves the reaction of quinuclidine with ethyl chloroformate in the presence of a base, such as triethylamine. The reaction yields 3-Quinuclidinecarbamic acid, ethyl ester as a white crystalline solid with a melting point of 56-57°C. The purity of 3-Quinuclidinecarbamic acid, ethyl ester can be determined by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). The synthesis of 3-Quinuclidinecarbamic acid, ethyl ester is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
3-Quinuclidinecarbamic acid, ethyl ester has been primarily studied for its potential as a cholinergic agonist. The cholinergic system is involved in cognitive processes such as learning and memory, and cholinergic agonists have been shown to improve cognitive function in animal models and humans. 3-Quinuclidinecarbamic acid, ethyl ester has been found to activate muscarinic acetylcholine receptors, which are involved in cognitive processes. 3-Quinuclidinecarbamic acid, ethyl ester has also been studied for its potential as a therapeutic agent for Alzheimer's disease, a neurodegenerative disorder characterized by cognitive impairment.
properties
CAS RN |
102280-69-3 |
|---|---|
Product Name |
3-Quinuclidinecarbamic acid, ethyl ester |
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl N-(1-azabicyclo[2.2.2]octan-3-yl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-10(13)11-9-7-12-5-3-8(9)4-6-12/h8-9H,2-7H2,1H3,(H,11,13) |
InChI Key |
YFWYOKRKIOWLBK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1CN2CCC1CC2 |
Canonical SMILES |
CCOC(=O)NC1CN2CCC1CC2 |
synonyms |
3-Quinuclidinecarbamic acid, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



